3-Amino-5-nitrophenol

Descripción general

Descripción

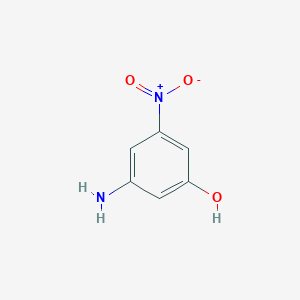

3-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow solid that is used in various chemical applications. This compound is known for its unique structure, which includes both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of aniline followed by the replacement of the amino group via its diazonium derivative . Another method includes the nitration of phenol, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen or other reducing agents . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, forming compounds like 3,5-diaminophenol.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like hydrogen gas with a catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: 3,5-Diaminophenol.

Substitution: Halogenated phenols.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Dyes and Pigments

3-Amino-5-nitrophenol serves as an important intermediate in the synthesis of azo dyes and other organic compounds. It is utilized in the production of various dyes that are applied in textiles and plastics, contributing to color development in these materials.

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : Produces nitroso and nitro derivatives.

- Reduction : Yields 3,5-diaminophenol.

- Substitution : Can react with halogenated phenols.

Biological Applications

Enzyme Studies

In biochemical research, this compound is employed as a substrate in enzyme assays. Its interactions with enzymes can help elucidate reaction mechanisms and enzyme kinetics.

Pharmaceutical Research

The compound has been investigated for potential therapeutic applications, particularly in developing antimicrobial and anticancer agents. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological pathways, making it a candidate for further pharmacological exploration .

Industrial Applications

Cosmetics and Hair Dyes

this compound is used in the cosmetic industry, particularly in formulating hair dyes. Its ability to provide lasting color makes it a valuable component in permanent hair dye products .

Case Studies

-

Toxicological Studies

The National Toxicology Program conducted extensive studies on 2-amino-5-nitrophenol to assess its safety profile. In these studies, various doses were administered to rats and mice over extended periods. Results indicated dose-dependent toxicity, with significant health impacts observed at higher concentrations . -

Enzyme Inhibition Research

A study exploring the enzyme inhibition properties of this compound demonstrated its potential as an inhibitor of specific metabolic pathways. This research contributes to understanding how this compound could be harnessed in drug development for diseases involving enzymatic dysregulation .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups allow it to participate in redox reactions, which can affect cellular processes. In biological systems, it can act as an inhibitor or activator of enzymes, influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 2-Amino-4-nitrophenol

- 2-Amino-5-nitrophenol

- 4-Amino-3-nitrophenol

- 5-Amino-2-nitrophenol

Comparison: 3-Amino-5-nitrophenol is unique due to the specific positioning of its amino and nitro groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Amino-4-nitrophenol has different reactivity patterns due to the different positions of its functional groups . The unique structure of this compound makes it particularly useful in certain chemical syntheses and industrial applications .

Actividad Biológica

3-Amino-5-nitrophenol, a compound of interest in various fields including medicinal chemistry and environmental science, has garnered attention due to its biological activity. This article delves into the biological effects, toxicity, and potential applications of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound is an aromatic amine with the molecular formula C6H6N2O3. Its structure features an amino group (-NH2) and a nitro group (-NO2) attached to a phenolic ring, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 158.12 g/mol |

| Melting Point | 95-98 °C |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Toxicity Studies

Toxicological assessments have highlighted the compound's potential risks. In animal studies, it was administered via gavage to F344/N rats and B6C3F1 mice, revealing significant findings related to its safety profile:

- Acute Toxicity : The median lethal dose (LD50) values were reported to be greater than 4000 mg/kg for certain derivatives, indicating low acute toxicity .

- Chronic Effects : Long-term exposure led to inflammatory responses in the intestinal tract and increased incidences of pancreatic acinar cell adenomas in male rats .

Mutagenicity

This compound has shown mutagenic properties in various studies. It induced mutations in Salmonella typhimurium strains TA98 and TA100, indicating its potential genotoxic effects . This raises concerns regarding its use in consumer products such as hair dyes and food additives.

Case Study 1: Environmental Impact

A study involving the degradation of this compound by a bacterial strain Nocardioides sp. N39 showed promising results for bioremediation efforts. The strain effectively utilized the compound as a sole carbon source, achieving significant degradation rates under controlled conditions .

Case Study 2: Carcinogenic Potential

In a two-year carcinogenicity study, male rats exposed to high doses of this compound exhibited reduced survival rates and increased tumor incidences compared to control groups. This underscores the need for caution in handling and using this compound .

Propiedades

IUPAC Name |

3-amino-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFQVODGUQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442306 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-64-4 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.